tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

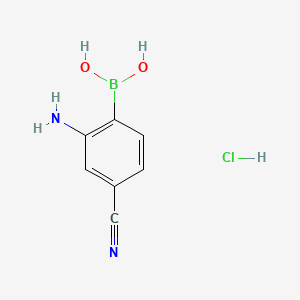

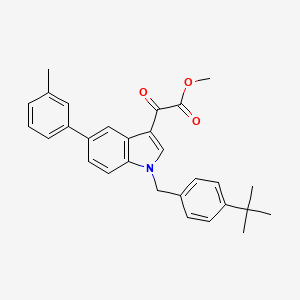

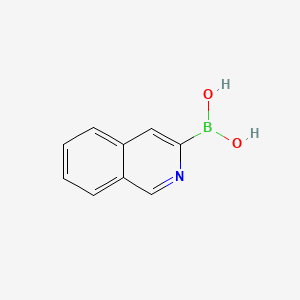

“tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate” is a chemical compound with the molecular formula C16H30BNO4 . It’s an important intermediate in many biologically active compounds .

Synthesis Analysis

This compound can be synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Another synthesis method involves the use of 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane) .Molecular Structure Analysis

The structure of this compound has been confirmed by FTIR, 1 H and 13 C NMR spectroscopy, and MS .Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.22 and a molecular formula of C16H30BNO4 . It has a predicted boiling point of 358.8±35.0 °C and a melting point of 60-65°C . The compound is solid at room temperature and has a density of 1.03 .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Overview: This compound serves as a valuable intermediate in the synthesis of biologically active molecules. Researchers often use it to create novel pharmaceutical agents.

Applications:- Crizotinib : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate plays a crucial role in the synthesis of crizotinib, an FDA-approved tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) with ALK or ROS1 gene rearrangements . Crizotinib inhibits the activity of ALK and ROS1 kinases, thereby suppressing tumor growth.

Organic Synthesis

Overview: Organic chemists utilize this compound as a versatile building block due to its boron-containing moiety. It participates in various reactions, including Suzuki-Miyaura cross-coupling reactions.

Applications:- Suzuki-Miyaura Coupling : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate can be coupled with aryl or heteroaryl halides using palladium catalysts. This reaction allows the introduction of diverse aryl groups into the molecule, enabling the synthesis of complex organic compounds .

Boron-Containing Ligands

Overview: The boron atom in this compound makes it an attractive candidate for ligand design. It can coordinate with transition metals, leading to interesting applications.

Applications:- Catalysis : Researchers explore the use of this compound as a ligand in transition metal-catalyzed reactions. For instance, it can form complexes with palladium, rhodium, or iridium, enhancing their catalytic activity in various transformations .

Chemical Biology

Overview: Understanding biological processes often involves the use of small molecules as probes.

Applications:- Chemical Probes : Researchers may employ this compound as a chemical probe to study specific biological targets. Its boron-containing structure allows for selective labeling and tracking within cells .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

It is known to be an important intermediate in the synthesis of many biologically active compounds .

Mode of Action

It is known to be involved in the suzuki-miyaura coupling reaction , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.

Biochemical Pathways

The compound is involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Result of Action

As an intermediate, it plays a crucial role in the synthesis of various biologically active compounds .

Action Environment

It is known that the compound should be stored in a cool place (0-10°c) to avoid heating .

Propiedades

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLQPCDEHQJZLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736132 |

Source

|

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate | |

CAS RN |

1235451-62-3 |

Source

|

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)